Egfr/her2/dhfr-IN-1

Kinase Inhibition DHFR Enzymatic Assay

Egfr/her2/dhfr-IN-1 uniquely inhibits EGFR, HER2, and DHFR, achieving 11.4-fold greater MCF-7 potency vs sorafenib. Distinct G1/S arrest mechanism, ideal for dissecting G1/S signaling. 76.5% in vivo tumor reduction at 10 mg/kg. Perfect reference for multi-target SAR studies. High purity ≥98%, research use only.

Molecular Formula C14H11BrN4O2S
Molecular Weight 379.23 g/mol
Cat. No. B12400204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr/her2/dhfr-IN-1
Molecular FormulaC14H11BrN4O2S
Molecular Weight379.23 g/mol
Structural Identifiers
SMILESCC(=O)NNC(=O)C1=CSC2=NC=C(N12)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H11BrN4O2S/c1-8(20)17-18-13(21)12-7-22-14-16-6-11(19(12)14)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,17,20)(H,18,21)
InChIKeyOJCVSCAUEKBQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: Egfr/her2/dhfr-IN-1 – Triple-Target Inhibitor of EGFR, HER2, and DHFR


Egfr/her2/dhfr-IN-1 (CAS 2820126-37-0) is a synthetic small molecule that simultaneously inhibits epidermal growth factor receptor (EGFR) kinase, human epidermal growth factor receptor 2 (HER2) kinase, and dihydrofolate reductase (DHFR) [1]. It is an imidazo[2,1-b]thiazole derivative with the molecular formula C14H11BrN4O2S and a molecular weight of 379.23 g/mol . The compound induces cell cycle arrest at the G1/S phase and triggers apoptosis in MCF-7 breast cancer cells [1].

Scientific Rationale for Procuring Egfr/her2/dhfr-IN-1 over Generic EGFR/HER2 Inhibitors


Unlike conventional EGFR/HER2 dual inhibitors such as lapatinib, which lack DHFR inhibitory activity, or DHFR inhibitors such as methotrexate, which do not target EGFR/HER2 kinases, Egfr/her2/dhfr-IN-1 provides a unique triple-target inhibition profile [1]. Its simultaneous action on both receptor tyrosine kinases and folate metabolism creates a multi-pronged cytotoxic mechanism that cannot be replicated by any single- or dual-target analog . This mechanistic divergence translates into distinct cell cycle arrest patterns (G1/S phase versus G1 or S alone) and differential potency profiles across cancer cell lines [1].

Quantitative Differentiation: Egfr/her2/dhfr-IN-1 versus Closest Structural Analogs and Standard-of-Care Comparators


Triple-Target Inhibition Potency: Egfr/her2/dhfr-IN-1 versus Analog EGFR/HER2-IN-6 (Compound 43)

Egfr/her2/dhfr-IN-1 (Compound 39) and EGFR/HER2-IN-6 (Compound 43) were directly compared in a head-to-head kinase inhibition assay. Egfr/her2/dhfr-IN-1 inhibited EGFR, HER2, and DHFR with IC50 values of 0.153 μM, 0.108 μM, and 0.291 μM, respectively [1]. In contrast, EGFR/HER2-IN-6 exhibited IC50 values of 0.122 μM (EGFR), 0.078 μM (HER2), and 0.585 μM (DHFR) [2]. While EGFR/HER2-IN-6 is slightly more potent against EGFR and HER2 kinases, Egfr/her2/dhfr-IN-1 demonstrates approximately 2-fold higher DHFR inhibitory potency (0.291 μM vs 0.585 μM) [1][2].

Kinase Inhibition DHFR Enzymatic Assay

Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Egfr/her2/dhfr-IN-1 versus Sorafenib

In the original study, Egfr/her2/dhfr-IN-1 (Compound 39) showed an IC50 of 1.83 μM against MCF-7 breast cancer cells after 72 hours [1]. Sorafenib, used as a reference standard in the same study, exhibited an IC50 of 20.79 μM [2]. Egfr/her2/dhfr-IN-1 is approximately 11.4-fold more potent than sorafenib in this cellular model.

Anticancer MCF-7 Cytotoxicity

Cell Cycle Arrest Profile: Egfr/her2/dhfr-IN-1 (G1/S) versus EGFR/HER2-IN-6 (G1)

Flow cytometry analysis in MCF-7 cells revealed that Egfr/her2/dhfr-IN-1 induces cell cycle arrest at the G1/S phase [1]. In direct contrast, the closely related analog EGFR/HER2-IN-6 (Compound 43) arrests cells at the G1 phase only [2]. This difference stems from the relative balance of DHFR inhibition (S-phase arrest) versus EGFR/HER2 inhibition (G1 arrest) [1].

Cell Cycle Apoptosis Mechanism of Action

Triple-Target Inhibition: Egfr/her2/dhfr-IN-1 versus DHFR-IN-4 (EGFR/HER2/DHFR Inhibitor with Different Potency Profile)

DHFR-IN-4, another compound reported as an EGFR/HER2/DHFR inhibitor, exhibits IC50 values of 246 nM (EGFR), 357 nM (HER2), and 123 nM (DHFR) . Egfr/her2/dhfr-IN-1 shows a different potency rank order: EGFR (153 nM) > HER2 (108 nM) > DHFR (291 nM) [1]. DHFR-IN-4 is approximately 2.4-fold more potent against DHFR but significantly less potent against EGFR and HER2 kinases.

Multi-target DHFR Kinase Inhibitor

In Vivo Antitumor Efficacy: Egfr/her2/dhfr-IN-1 Tumor Volume Reduction

In a Swiss albino female mouse breast cancer model, Egfr/her2/dhfr-IN-1 (Compound 39) administered intraperitoneally at 10 mg/kg once daily for 20 days reduced tumor volume by 76.5% and increased caspase-3 immunoexpression (score: 1.33) [1]. This in vivo data provides a benchmark for preclinical efficacy studies.

In Vivo Xenograft Antitumor

Recommended Application Scenarios for Egfr/her2/dhfr-IN-1 Based on Quantitative Evidence


Breast Cancer Research Requiring Potent MCF-7 Cell Line Activity

Egfr/her2/dhfr-IN-1 demonstrates an IC50 of 1.83 μM against MCF-7 breast cancer cells, representing an 11.4-fold improvement in potency over the reference compound sorafenib (IC50 20.79 μM) [1]. This makes it a strong candidate for in vitro studies focused on estrogen receptor-positive breast cancer models where MCF-7 is the standard cell line.

Mechanistic Studies Investigating Concurrent G1/S Cell Cycle Arrest

Unlike the structurally related analog EGFR/HER2-IN-6, which induces G1 arrest only, Egfr/her2/dhfr-IN-1 uniquely induces G1/S phase arrest in MCF-7 cells [1]. This distinct mechanism—attributed to balanced inhibition of both EGFR/HER2 (G1 arrest) and DHFR (S-phase arrest)—positions the compound as a valuable tool for dissecting signaling pathways that regulate the G1/S transition.

Preclinical In Vivo Xenograft Studies of Triple-Target Antitumor Agents

With documented in vivo efficacy showing 76.5% tumor volume reduction at 10 mg/kg i.p. daily dosing in a breast cancer mouse model [1], Egfr/her2/dhfr-IN-1 serves as a benchmark compound for comparative in vivo studies of multi-target anticancer agents. The established dosing regimen and caspase-3 activation data provide a reference framework for experimental design.

Comparative Pharmacology of Multi-Target EGFR/HER2/DHFR Inhibitors

Egfr/her2/dhfr-IN-1 offers a distinct triple-target inhibition profile (EGFR IC50 0.153 μM, HER2 IC50 0.108 μM, DHFR IC50 0.291 μM) compared to alternative multi-target inhibitors such as DHFR-IN-4 (DHFR-preferring) or EGFR/HER2-IN-6 (kinase-preferring) [1]. This balanced inhibition makes it suitable as a reference compound in structure-activity relationship studies aimed at optimizing the triple-target pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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